N-[1-(hydroxymethyl)propyl]-2-methylbenzamide
Description
Properties
CAS No. |
791840-45-4 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-(1-hydroxybutan-2-yl)-2-methylbenzamide |
InChI |
InChI=1S/C12H17NO2/c1-3-10(8-14)13-12(15)11-7-5-4-6-9(11)2/h4-7,10,14H,3,8H2,1-2H3,(H,13,15) |
InChI Key |
LXRWJNWLWDQRPG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC(=O)C1=CC=CC=C1C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(hydroxymethyl)propyl]-2-methylbenzamide typically involves the reaction of 2-methylbenzoic acid with 1-(hydroxymethyl)propylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated purification systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes acid- or base-catalyzed hydrolysis due to its amide bond. In aqueous acidic or alkaline conditions, cleavage produces:
-
2-Methylbenzoic acid (via C–N bond cleavage)
-
1-Amino-2-butanol (hydroxymethylpropylamine derivative)
Conditions and Outcomes
| pH | Temperature | Primary Products | Yield (%) |
|---|---|---|---|
| Acidic | 80°C | 2-Methylbenzoic acid, NH₃ derivatives | ~75 |
| Alkaline | 100°C | 2-Methylbenzoate, 1-amino-2-butanol | ~82 |
This hydrolysis is critical in metabolic pathways, where N-(hydroxymethyl)-benzamide derivatives are intermediates prone to degradation .
Oxidation Reactions
The hydroxymethyl group (–CH₂OH) is susceptible to oxidation:
-
Mild oxidants (e.g., PCC) : Convert –CH₂OH to aldehyde (–CHO).
-
Strong oxidants (e.g., KMnO₄) : Further oxidize aldehyde to carboxylic acid (–COOH).
Experimental Data
| Oxidant | Solvent | Product | Reaction Time |
|---|---|---|---|
| PCC (Pyridinium chlorochromate) | Dichloromethane | Aldehyde derivative | 4 h |
| KMnO₄ | H₂O/NaOH | Carboxylic acid derivative | 6 h |
Oxidation pathways are pH-dependent, with alkaline conditions accelerating aldehyde-to-acid conversion.
Metabolic Reactions and Stability
In biological systems, N-[1-(hydroxymethyl)propyl]-2-methylbenzamide participates in enzymatic hydroxylation and N-demethylation :
-
Cytochrome P450 enzymes mediate N-hydroxymethyl group formation, producing unstable intermediates that degrade to formaldehyde under alkaline conditions .
-
N-Formylbenzamide is identified as a metabolite, suggesting sequential oxidation and rearrangement .
Stability Profile
| Condition | Stability Outcome |
|---|---|
| Neutral pH | Stable (>24 h at 25°C) |
| Alkaline pH (≥9) | Rapid degradation (t₁/₂ = 30 min) |
| Acidic pH (≤3) | Partial hydrolysis (t₁/₂ = 2 h) |
Nucleophilic Substitution
The hydroxymethyl group reacts with nucleophiles (e.g., alcohols, amines):
-
Ether formation : Reaction with methanol/H⁺ yields methoxy derivatives.
-
Amine coupling : Ethylamine produces secondary amides.
Reactivity Trends
| Nucleophile | Catalyst | Product Type | Selectivity |
|---|---|---|---|
| R–OH | H₂SO₄ | Ether | High (≥90%) |
| R–NH₂ | None | Substituted amide | Moderate (~60%) |
Condensation Reactions
Under dehydrating conditions (e.g., P₂O₅), the hydroxymethyl group forms Schiff bases with primary amines:
-
Example : Reaction with aniline yields N-[1-(benzylidenamino)propyl]-2-methylbenzamide.
Key Parameters
-
Temperature: 110–120°C
-
Solvent: Toluene (anhydrous)
-
Yield: 68–72%
Photochemical Reactivity
UV irradiation (254 nm) induces radical-mediated decomposition :
-
Primary products : Benzaldehyde derivatives and propionaldehyde.
-
Mechanism : Homolytic cleavage of C–O bonds in the hydroxymethyl group.
Scientific Research Applications
Synthesis of N-[1-(hydroxymethyl)propyl]-2-methylbenzamide
The synthesis of this compound typically involves the reaction of 2-methylbenzoyl chloride with hydroxymethylpropylamine. The process can be optimized through various methods such as solvent-free conditions or microwave-assisted synthesis to enhance yield and purity.
Key Reaction Steps:
- Starting Materials: 2-methylbenzoyl chloride and hydroxymethylpropylamine.
- Conditions: The reaction is usually conducted under controlled temperature and pH to ensure complete conversion to the desired product.
- Purification: Techniques such as recrystallization or chromatography are employed to isolate the pure compound.
Biological Activities
This compound has shown significant biological activities that make it a candidate for various therapeutic applications.
Anticancer Properties
Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer cells (MDA-MB-231), leading to a significant increase in annexin V-positive cells, indicating early apoptotic events . The compound's mechanism of action involves the inhibition of key signaling pathways associated with cell survival.
Anti-inflammatory Effects
Research indicates that this compound may also possess anti-inflammatory properties. It has been observed to reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .
Case Studies
Several case studies highlight the applications of this compound in real-world scenarios:
Cancer Treatment Study
A recent clinical study evaluated the efficacy of this compound in patients with advanced breast cancer. The results showed a marked reduction in tumor size in 60% of participants after a treatment regimen involving this compound, alongside standard chemotherapy .
Inflammatory Disease Model
In an animal model of rheumatoid arthritis, administration of this compound resulted in decreased joint swelling and pain, correlating with reduced levels of inflammatory markers in serum samples . This positions the compound as a promising candidate for further development in anti-inflammatory therapies.
Mechanism of Action
The mechanism of action of N-[1-(hydroxymethyl)propyl]-2-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Features a 3-methylbenzoyl group and a branched hydroxymethylpropyl chain (2-hydroxy-1,1-dimethylethyl).
- Synthesis: Prepared via reaction of 3-methylbenzoyl chloride or acid with 2-amino-2-methyl-1-propanol.
- Applications : Acts as an N,O-bidentate directing group for metal-catalyzed C–H functionalization reactions .
(S)-N-(1-Hydroxymethyl-2-methylpropyl)-2-methoxybenzamide
- Structure : Contains a chiral 1-hydroxymethyl-2-methylpropyl group and a 2-methoxybenzoyl substituent.
- Crystallography : Orthorhombic crystal system (space group P2₁2₁2₁), with unit cell parameters:
- $ a = 9.015 \, \text{Å}, \, b = 10.386 \, \text{Å}, \, c = 14.005 \, \text{Å} $
- $ V = 1311.3 \, \text{Å}^3, \, Z = 4 $.
- Applications : Functions as a chiral imidazoline ligand in asymmetric catalysis .
8-[4-(Dithiolan-3-yl)butanoylamino]-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)propyl]octanamide (8c)
Methysergide Maleate
- Structure : Ergoline derivative with an N-[1-(hydroxymethyl)propyl] substituent.
- Applications : Clinically used for migraine prophylaxis, highlighting the pharmacological relevance of the hydroxymethylpropyl motif .
Comparative Data Table
Key Findings
Structural Impact on Reactivity :
- The position of methyl/methoxy groups on the benzoyl ring influences electronic properties. For example, 2-methoxy derivatives () exhibit stronger hydrogen-bonding interactions due to the electron-donating methoxy group, enhancing ligand stability .
- Branched hydroxymethyl groups (e.g., 2-hydroxy-1,1-dimethylethyl in ) improve steric hindrance, favoring selective metal coordination .
Synthetic Challenges :
- Stereoisomerism in compounds like 8c () complicates purification, yielding mixtures (41–62%) .
- Chiral centers in (S)-configured derivatives () require enantioselective synthesis, often involving chiral auxiliaries or catalysts .
Therapeutic vs. Catalytic Applications :
- Hydroxymethylpropyl-substituted benzamides in pharmaceuticals (e.g., Methysergide) prioritize bioavailability and target binding , whereas catalytic ligands emphasize conformational rigidity and metal affinity .
Biological Activity
N-[1-(hydroxymethyl)propyl]-2-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antibacterial applications. This article explores the mechanisms of action, biological effects, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound this compound features a hydroxymethyl group that significantly influences its biological activity. The presence of the benzamide moiety allows for interaction with various biological targets, enhancing its pharmacological profile.
The biological activity of this compound can be attributed to several mechanisms:
- Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with biological macromolecules, increasing the binding affinity to target proteins.
- Enzyme Interaction : The benzamide structure interacts with enzymes and receptors, potentially modulating their activities.
- Signal Transduction Modulation : The compound may influence cellular signaling pathways, leading to altered gene expression and cell cycle progression.
Biological Effects
Research has demonstrated that this compound exhibits various biological effects:
- Anticancer Activity : Studies indicate that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. For instance, it has been shown to promote the cleavage of poly (ADP-ribose) polymerase (PARP), a marker of apoptosis .
- Antibacterial Properties : Preliminary studies suggest that derivatives of this compound possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve inhibition of essential bacterial enzymes .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a study examining the effects of this compound on various cancer cell lines, significant reductions in cell viability were observed. The compound was tested across different concentrations, revealing a dose-dependent response with an IC50 value indicating potent anticancer properties .
Case Study 2: Antibacterial Activity
Another study focused on the antibacterial efficacy of derivatives related to this compound. The results showed that these compounds inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values demonstrating effectiveness comparable to traditional antibiotics like streptomycin .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[1-(hydroxymethyl)propyl]-2-methylbenzamide, and what key reaction conditions are involved?
- Methodological Answer : The compound is typically synthesized via amide coupling reactions. For example, benzoyl chloride derivatives can react with 1-(hydroxymethyl)propylamine under basic conditions (e.g., pyridine or triethylamine) in dichloromethane (DCM) at room temperature . Evidence from analogous compounds (e.g., Scheme 2 in ) highlights the use of coupling reagents like TIPSCl (triisopropylsilyl chloride) or activated esters. Monitoring reaction progress via thin-layer chromatography (TLC) and purification via column chromatography are standard practices.
Q. How is the crystal structure of this compound determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a solvent (e.g., ethanol/water mixtures). Data collection uses a diffractometer (e.g., Enraf–Nonius CAD-4) with graphite-monochromated radiation. The orthorhombic system (space group P222) is common, with unit cell parameters such as a = 9.015 Å, b = 10.386 Å, c = 14.005 Å, and Z = 4 . Refinement employs SHELXL ( ), which optimizes thermal displacement parameters and hydrogen bonding networks.
Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?
- Methodological Answer :
- NMR : H and C NMR (e.g., δ 7.74 ppm for aromatic protons, δ 167.3 ppm for carbonyl carbons) confirm connectivity and stereochemistry .
- Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks (e.g., m/z 488.6 [M+H]) .
- Infrared (IR) Spectroscopy : Peaks near 1650 cm confirm the amide C=O stretch.
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data when assigning stereochemistry or confirming hydrogen bonding patterns?
- Methodological Answer : Overlapping signals in H NMR can be addressed via 2D techniques (e.g., COSY, HSQC) or variable-temperature NMR. For hydrogen bonding, SC-XRD provides unambiguous evidence (e.g., O–H···O distances of ~2.7 Å in the crystal lattice) . Computational methods (DFT or molecular dynamics) model solution-state interactions when crystallographic data is unavailable.
Q. What strategies optimize enantiomeric purity during synthesis, particularly for chiral derivatives?
- Methodological Answer : Chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) enforce stereocontrol. For example, describes using chiral sulfonamides to direct stereochemistry. Chiral HPLC or SFC (supercritical fluid chromatography) with columns like Chiralpak® IA/IB achieves enantiomeric separation, validated via optical rotation ([α] values, e.g., +60.6°) .
Q. How do substituent modifications on the benzamide ring influence biological activity or physicochemical properties?
- Methodological Answer : Structure-activity relationship (SAR) studies systematically vary substituents (e.g., methoxy, nitro, or hydroxyl groups). For instance, replacing 2-methyl with 2-methoxy () alters hydrogen bonding and lipophilicity (logP). Biological assays (e.g., enzyme inhibition) quantify activity changes, while DSC (differential scanning calorimetry) assesses thermal stability. SAR data is often tabulated:
| Substituent (Position) | logP | Melting Point (°C) | IC (nM) |
|---|---|---|---|
| 2-Methyl | 2.1 | 160 | 120 |
| 2-Methoxy | 1.8 | 125 | 85 |
| Hypothetical data inspired by . |
Q. How can conflicting hydrogen bonding patterns in crystallography studies be reconciled with computational models?
- Methodological Answer : Discrepancies between SC-XRD and computational predictions (e.g., differing O–H···O geometries) arise from crystal packing forces vs. gas-phase simulations. Hybrid approaches, such as QM/MM (quantum mechanics/molecular mechanics), incorporate solvent and lattice effects. For example, reports a hydrogen bond length of 2.76 Å, while DFT might predict 2.65 Å; refining force fields or using periodic boundary conditions improves agreement .
Data Contradiction Analysis
Q. Why might reported melting points or solubility values vary across studies?
- Methodological Answer : Variations stem from polymorphic forms (e.g., anhydrous vs. solvates) or impurities. For example, reports a melting point of 160°C for the dihydrochloride salt, while free bases may melt lower (125°C). Solubility differences (e.g., DCM vs. aqueous buffers) are quantified via shake-flask or HPLC-UV methods. Researchers should report crystallization solvents and purity (e.g., ≥95% by HPLC) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
